molecular formula C12H17ClFN B2420260 6-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride CAS No. 2243513-24-6

6-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride

Cat. No.: B2420260
CAS No.: 2243513-24-6
M. Wt: 229.72
InChI Key: DFTOVFNFQONKMO-UHFFFAOYSA-N
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Description

“6-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride” is a chemical compound with the molecular formula C12H17ClFN. It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .

Scientific Research Applications

Calcium Channel Antagonist Activities

6-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives have been investigated for their calcium antagonistic activities. These compounds were compared with Nifedipine and found to exhibit significant calcium channel antagonist properties, especially when ester groups were introduced into the HHQ ring, enhancing their activity (Bülbül et al., 2009).

Anticancer Activity

Research on amino-substituted quinoline-4-carboxylic acid derivatives, including 6-fluoro variants, shows they possess significant anticancer activity. These compounds have demonstrated potent effects against various carcinoma cell lines and have been identified as promising leads for novel anticancer agents (Bhatt et al., 2015).

Antibacterial Activity

6-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline compounds, such as grepafloxacin, have shown potent in vitro antibacterial activity, particularly against Gram-positive bacteria like Streptococcus pneumoniae. These compounds have also exhibited high in vivo efficacy in treating systemic infections caused by both Gram-positive and Gram-negative bacteria (Miyamoto et al., 1995).

Electrochemical Studies

Electrochemical studies of related compounds have been conducted to understand their reduction mechanisms and electrochemical properties. These studies are essential for the development of electroanalytical methods for quantitative analysis of such drugs (Srinivasu et al., 1999).

Synthesis and Reactivity Studies

Significant work has been done on the synthesis and reactivity of 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives, offering insights into efficient synthesis methods and structural properties of these compounds. Such studies are crucial for developing new drugs and understanding their biological activities (Edmont & Chenault, 2003).

Fluorescent Sensor Development

6-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives have been utilized in the development of novel fluorescent sensors. These sensors are capable of detecting small inorganic cations in various solvents, demonstrating the versatility of these compounds in biochemical applications (Mac et al., 2010).

Properties

IUPAC Name

6-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11;/h4-6,8,14H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTOVFNFQONKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)F)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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